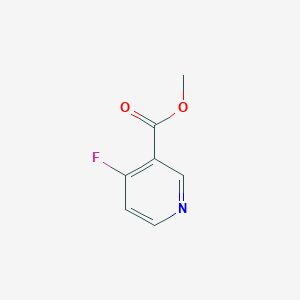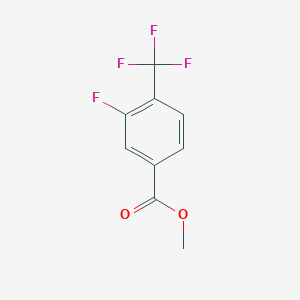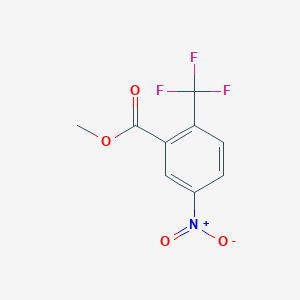
2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) derivatives, which includes 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine, often involves the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . For instance, the synthesis of tipranavir, a TFMP derivative, was achieved using a chiral auxiliary .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine comprises a pyridine ring with a trifluoromethyl group, a methoxy group, and a chlorine atom attached to it .Chemical Reactions Analysis
The chloride in 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine can be transformed into different intermediates, such as 4H-pyran-4-one, by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine are influenced by the presence of the trifluoromethyl group, the methoxy group, and the chlorine atom .Scientific Research Applications
Agrochemical Industry
2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine: is a key structural motif in the synthesis of agrochemicals. The trifluoromethylpyridine (TFMP) derivatives, including this compound, are primarily used for the protection of crops from pests. The introduction of TFMP derivatives like fluazifop-butyl marked the beginning of their use in the agrochemical market, and since then, over 20 new TFMP-containing agrochemicals have been named .
Pharmaceutical Development
Several TFMP derivatives are utilized in the pharmaceutical industry. This compound’s derivatives have been incorporated into pharmaceutical products, with five such products receiving market approval. Moreover, many candidates are currently undergoing clinical trials. The biological activities of these derivatives are attributed to the unique physicochemical properties of the fluorine atom combined with the pyridine moiety .
Veterinary Medicine
In veterinary medicine, two products containing the TFMP moiety have been approved for use. The compound’s derivatives are explored for their potential benefits in treating various conditions in animals, demonstrating the versatility of TFMP derivatives in both human and veterinary medicine .
Synthesis of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is a growing field of research, with more than 50% of pesticides launched in the last two decades being fluorinated. Compounds like 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine play a significant role in this advancement, as around 40% of all fluorine-containing pesticides on the market contain a trifluoromethyl group .
FDA-Approved Drugs
The trifluoromethyl group, a component of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine , is found in several FDA-approved drugs. Over the past 20 years, 19 FDA-approved drugs feature the trifluoromethyl group as one of their pharmacophores. This highlights the compound’s importance in the synthesis and application of drugs for various diseases and disorders .
Intermediate for Chemical Synthesis
2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine: may be used as an intermediate in the preparation of complex molecules. For example, it can be involved in the synthesis of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine through modified Ullmann reactions. This showcases its role as a building block in the synthesis of more complex chemical structures .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives are widely used in the synthesis of agrochemicals and pharmaceuticals . They are often involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives are often used as intermediates in the synthesis of complex molecules, suggesting that they may be involved in various biochemical pathways depending on the final product.
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can often enhance its metabolic stability, lipophilicity, and bioavailability .
Result of Action
It’s known that trifluoromethylpyridine derivatives often exhibit superior pest control properties when compared to traditional phenyl-containing insecticides , suggesting that they may have significant effects at the molecular and cellular level.
Action Environment
It’s known that the biological activity of pyridine heterocyclic compounds after adding fluorine is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .
Future Directions
properties
IUPAC Name |
2-chloro-3-methoxy-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYYYYRJKKWLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1420788.png)

![8-Ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B1420792.png)
![2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1420793.png)
![2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1420794.png)
![3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid](/img/structure/B1420796.png)

![2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole](/img/structure/B1420800.png)


![N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1420804.png)